N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide
Description
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a benzothiazole-based hybrid compound characterized by a methylsulfonyl substituent at the 6-position of the benzothiazole core and a meta-tolylureido moiety on the thiazole ring. This structure combines features of benzothiazoles (known for their antitumor and kinase-inhibitory properties) and thiazole-ureido pharmacophores (associated with protein binding and selectivity).
Properties
IUPAC Name |
2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4S3/c1-12-4-3-5-13(8-12)22-19(28)26-20-23-14(11-31-20)9-18(27)25-21-24-16-7-6-15(33(2,29)30)10-17(16)32-21/h3-8,10-11H,9H2,1-2H3,(H,24,25,27)(H2,22,23,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEPWXQMZHFKHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Benzo[d]thiazole Core:
- Starting with 2-aminothiophenol and methylsulfonyl chloride under basic conditions to form 6-(methylsulfonyl)benzo[d]thiazole.
-
Urea Derivative Formation:
- Reacting m-tolyl isocyanate with 2-aminothiazole to form the urea derivative.
-
Coupling Reaction:
- Coupling the benzo[d]thiazole derivative with the urea derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve yield and efficiency, and the employment of automated systems for precise control of reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, palladium on carbon (Pd/C) for catalytic hydrogenation.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products:
- Oxidation products may include sulfoxides or sulfones.
- Reduction products typically involve the conversion of nitro groups to amines.
- Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interfere with specific biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Benzothiazole Core
The methylsulfonyl group in the target compound distinguishes it from analogs with nitro, trifluoromethyl, or aryl substituents at the benzothiazole 6-position:
Key Findings :
- Electron-Withdrawing Groups (EWGs): The nitro (-NO₂) and trifluoromethyl (-CF₃) groups in compounds 6d and 20 enhance kinase inhibition by increasing electrophilicity and binding to ATP pockets.
Ureido-Thiazole Modifications
The meta-tolylureido group in the target compound contrasts with para-substituted or halogenated arylureido analogs:
Key Findings :
- Meta vs.
- Halogenated Analogs : The 4-chlorophenyl group in 4j enhances antiproliferative activity, suggesting halogenation can boost cytotoxicity, though at the cost of selectivity .
Biological Activity
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, structural characteristics, and biological activity, particularly focusing on its pharmacological properties.
Structural Characteristics
This compound features a benzo[d]thiazole moiety and a thiazole ring, which are known for their significant biological activities. The methylsulfonyl group enhances the solubility and bioavailability of the compound, making it a candidate for various medicinal applications.
Molecular Formula: C18H19N3O3S2
Molecular Weight: 395.49 g/mol
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the formation of the thiazole and benzo[d]thiazole rings followed by the introduction of the methylsulfonyl group. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to monitor the reaction progress and confirm product formation.
Biological Activity
Research indicates that compounds with similar structural features exhibit various biological activities, including:
- Anticancer Activity: Compounds containing benzo[d]thiazole derivatives have shown promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Properties: The presence of sulfonamide functionalities in related compounds has been linked to anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways.
- Antimicrobial Activity: Some derivatives have demonstrated efficacy against bacterial and fungal strains, suggesting potential applications in treating infections.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes | |
| Antimicrobial | Disruption of microbial cell walls |
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
- Anticancer Activity Study: A study demonstrated that a similar compound exhibited significant cytotoxicity against breast cancer cells by inducing apoptosis via mitochondrial pathways. The compound was shown to activate caspases, leading to programmed cell death.
- Anti-inflammatory Study: Research indicated that derivatives with sulfonamide groups effectively reduced inflammation in animal models by inhibiting lipoxygenase activity, which is crucial in leukotriene biosynthesis.
- Antimicrobial Study: A series of tests revealed that a structurally similar compound displayed potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption characteristics with moderate metabolic stability. However, comprehensive toxicity studies are necessary to ascertain safety levels for therapeutic use.
Q & A
Q. What synthetic methodologies are recommended for synthesizing this compound, and how can its purity be validated?
The synthesis involves multi-step reactions, including thiazole ring formation, sulfonation, and urea linkage coupling. Key steps require controlled conditions (e.g., anhydrous solvents, temperatures of 60–80°C) to optimize yields. Post-synthesis, characterization via -/-NMR and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity. For purity assessment, HPLC with UV detection (λ = 254 nm) is recommended, using a C18 column and acetonitrile/water gradients .
Q. What structural features of this compound contribute to its biological activity?
The compound contains three pharmacophoric motifs:
- A 6-(methylsulfonyl)benzo[d]thiazole core (enhances electron-withdrawing properties and target binding).
- A m-tolylurea-thiazole moiety (facilitates hydrogen bonding with biological targets like kinases).
- An acetamide linker (improves solubility and metabolic stability). These groups collectively enable interactions with hydrophobic pockets and catalytic sites in enzymes .
Q. Which in vitro assays are suitable for preliminary evaluation of its antimicrobial or anticancer activity?
- Antimicrobial : Broth microdilution assays (MIC determination against Gram+/Gram- bacteria, fungi).
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations.
- Target-specific : Fluorescence polarization assays for kinase inhibition profiling (e.g., EGFR, VEGFR2) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
Systematic modifications to substituents can be guided by:
- m-Tolyl group : Replace with electron-deficient aryl groups (e.g., 4-fluorophenyl) to enhance target affinity.
- Methylsulfonyl moiety : Test sulfonamide or sulfonic acid derivatives to modulate solubility.
- Thiazole-acetamide linker : Introduce methyl or cyclopropyl groups to reduce metabolic degradation. Parallel synthesis and high-throughput screening (HTS) are effective for rapid SAR evaluation .
Q. What advanced techniques characterize its interaction with biological targets?
- X-ray crystallography : Resolve binding modes with proteins (e.g., kinase domains).
- Surface plasmon resonance (SPR) : Quantify binding kinetics (K, k, k).
- Molecular dynamics simulations : Predict stability of ligand-target complexes in silico .
Q. How can pharmacokinetic challenges (e.g., low solubility) be addressed?
- Prodrug strategies : Introduce hydrolyzable esters at the acetamide group.
- Nanoformulations : Encapsulate in PEGylated liposomes or polymeric nanoparticles.
- Co-crystallization : Use co-formers like succinic acid to improve crystallinity and dissolution rates .
Q. How should contradictory activity data across assays be resolved?
Discrepancies often arise from assay conditions (e.g., pH, serum proteins). Mitigation steps:
- Validate results across multiple cell lines or enzymatic isoforms.
- Use orthogonal assays (e.g., SPR + cellular thermal shift assays).
- Control for off-target effects via CRISPR knockout models .
Q. What mechanistic pathways are implicated beyond primary target inhibition?
Secondary pathways may include:
- ROS induction : Measure oxidative stress markers (e.g., glutathione levels).
- Apoptosis modulation : Quantify caspase-3/7 activation and mitochondrial membrane potential.
- Immune response modulation : Profile cytokine release (e.g., IL-6, TNF-α) in macrophage co-cultures .
Q. What in vivo models are appropriate for toxicology studies?
Q. How can polypharmacological effects be systematically evaluated?
- Phosphoproteomics : Identify off-target kinase interactions via mass spectrometry.
- Network pharmacology : Map compound-protein interactions using STRING or KEGG databases.
- Phenotypic screening : Assess multi-target effects in 3D organoid models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
